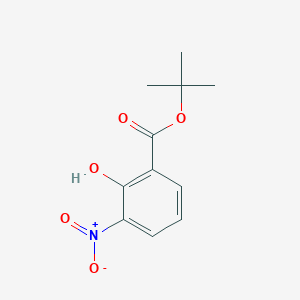

Tert-butyl 2-hydroxy-3-nitrobenzoate

Description

Tert-butyl 2-hydroxy-3-nitrobenzoate is a nitro-substituted benzoic acid derivative featuring a tert-butyl ester group, a hydroxyl group at the 2-position, and a nitro group at the 3-position of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical and agrochemical research, where its nitro and hydroxyl groups enable diverse reactivity, including hydrogen bonding and electrophilic substitution.

Properties

Molecular Formula |

C11H13NO5 |

|---|---|

Molecular Weight |

239.22 g/mol |

IUPAC Name |

tert-butyl 2-hydroxy-3-nitrobenzoate |

InChI |

InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,13H,1-3H3 |

InChI Key |

JKYDHFYJXXKXQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-hydroxy-3-nitrobenzoate typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

2-hydroxy-3-nitrobenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-hydroxy-3-nitrobenzoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding quinones.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloro group.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amino derivatives.

Substitution: Chloro derivatives.

Scientific Research Applications

Tert-butyl 2-hydroxy-3-nitrobenzoate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-hydroxy-3-nitrobenzoate involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro group can participate in electron-withdrawing interactions. These interactions can affect the compound’s binding affinity to enzymes or receptors, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl 3-methoxy-4-nitrobenzoate (C₁₂H₁₅NO₅)

- Structural Differences : Replaces the hydroxyl group with a methoxy group at the 3-position.

- Reactivity: The methoxy group enhances electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the nitro group.

- Applications : Used as a precursor in synthesizing heterocycles and fine chemicals.

- Safety : Nitro groups confer sensitivity to heat and shock, requiring careful handling .

Methyl 2-hydroxy-3-nitrobenzoate

- Structural Differences : Substitutes the tert-butyl group with a methyl ester.

- Physical Properties : Lower molecular weight (211.16 g/mol vs. ~307 g/mol for tert-butyl derivatives) reduces steric hindrance, increasing solubility in polar solvents.

- Stability : Methyl esters are generally less stable under acidic or basic conditions compared to tert-butyl esters, which resist hydrolysis due to bulky tert-butyl groups .

Tert-butyl 4-nitrobenzoate

- Structural Differences : Lacks the hydroxyl group, simplifying the substitution pattern.

- Reactivity : The absence of a hydroxyl group eliminates hydrogen-bonding interactions, altering solubility and reactivity in nucleophilic aromatic substitution.

- Thermal Stability : Nitrobenzoates without hydroxyl groups exhibit higher thermal stability, as hydroxyl groups may participate in decomposition pathways under elevated temperatures .

Data Table: Key Properties of Comparable Compounds

Biological Activity

Tert-butyl 2-hydroxy-3-nitrobenzoate, with a molecular formula of C11H13NO5 and CAS number 155388-63-9, is an organic compound characterized by its unique structure comprising a tert-butyl group, a hydroxyl group, and a nitro group attached to a benzoate ring. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules.

The synthesis of this compound typically involves the esterification of 2-hydroxy-3-nitrobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst, usually conducted under reflux conditions to ensure complete conversion into the ester. The compound appears as a pale-yellow to yellow-brown solid at room temperature and is known for its diverse chemical reactivity.

The biological activity of this compound is largely attributed to its functional groups, which facilitate interactions with biological targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, potentially modulating enzyme activity or receptor functions. This modulation may influence various biochemical pathways, including redox reactions that are crucial for cellular processes.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial properties . In vitro studies have suggested that it can inhibit the growth of certain bacterial strains, although detailed studies are required to fully elucidate its spectrum of activity and mechanism.

Case Studies

- Antioxidant Activity : A study explored the antioxidant potential of similar nitrobenzoate derivatives, demonstrating that compounds with hydroxyl and nitro functionalities could enhance antioxidant enzyme activities, thereby providing neuroprotective effects against oxidative stress .

- Neuroprotective Effects : Another investigation into related compounds showed that they could modulate pathways involved in neuroprotection, potentially through the inhibition of apoptotic pathways and enhancement of cellular survival mechanisms during ischemic conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Tert-butyl 2-hydroxy-4-nitrobenzoate | Hydroxyl and nitro groups at different positions | Different reactivity patterns due to position changes |

| Methyl 2-hydroxy-3-nitrobenzoate | Methyl ester instead of tert-butyl | Variations in solubility and reactivity |

| Ethyl 2-hydroxy-3-nitrobenzoate | Ethyl ester instead of tert-butyl | Altered pharmacokinetic properties |

| Benzyl 2-hydroxy-3-nitrobenzoate | Benzyl group as substituent | Modified interaction profiles |

This table highlights how variations in substituents can affect the compound's reactivity and biological activity.

Research Findings

Recent studies have focused on the interactions of this compound with biomolecules, suggesting that it may influence biochemical pathways through redox reactions. These findings indicate potential therapeutic applications, particularly in areas requiring modulation of oxidative stress responses. However, comprehensive toxicity assessments are necessary to ensure safe handling during research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.